

(+)-Totarol CAS number and molecular formula

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Compound of Interest

Compound Name: (+)-Totarol

Cat. No.: B1681349

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An In-depth Technical Guide to (+)-Totarol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

(+)-Totarol, a naturally occurring phenolic diterpenoid, is a subject of significant interest in pharmacological research due to its broad spectrum of biological activities. This guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate these activities.

Identifier	Value	Reference
CAS Number	511-15-9	[1]
Molecular Formula	C20H30O	[1] [2]
Molecular Weight	286.45 g/mol	[2] [3]
IUPAC Name	(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol	
Synonyms	Totarol, trans-Totarol, NSC 299936	[1]

Quantitative Biological Data

The biological efficacy of **(+)-Totarol** has been quantified across various experimental models. The following tables summarize key findings regarding its antimicrobial and antioxidant activities.

Antimicrobial Activity: Minimum Inhibitory Concentrations (MICs)

(+)-Totarol exhibits potent activity primarily against Gram-positive bacteria.

Bacterial Strain	MIC (µg/mL)	Reference
Propionibacterium acnes	0.39	[1]
Streptococcus mutans	0.78	[1]
Bacillus subtilis	1.56	[1]
Brevibacterium ammoniagenes	0.78	[1]
Staphylococcus aureus (penicillin-resistant)	0.78	[1]
Staphylococcus aureus (penicillin-susceptible)	1.56	[1]

Antioxidant and Enzyme Inhibitory Activity: IC50 Values

(+)-Totarol demonstrates significant antioxidant properties and inhibitory effects on mitochondrial respiration enzymes.

Assay	IC50 (μM)	Reference
Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver microsomes)	4.79	[1]
Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver mitochondria)	0.47	[1]
Autooxidation of linoleic acid	9.8	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on **(+)-Totarol**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antibacterial efficacy of **(+)-Totarol**.

Objective: To determine the lowest concentration of **(+)-Totarol** that visibly inhibits the growth of a target microorganism.

Materials:

- **(+)-Totarol** stock solution (in DMSO or ethanol)
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a serial two-fold dilution of the **(+)-Tatarol** stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
- Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of **(+)-Tatarol** at which no visible growth of the microorganism is observed.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes an in vitro model to evaluate the neuroprotective effects of **(+)-Tatarol** against glutamate-induced neuronal cell death.

Objective: To assess the ability of **(+)-Tatarol** to protect primary neurons from excitotoxic damage induced by glutamate.

Materials:

- Primary rat cerebellar granule neurons or cerebral cortical neurons
- Neurobasal medium supplemented with B27 and L-glutamine
- **(+)-Tatarol** (dissolved in a suitable solvent)
- Glutamate solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

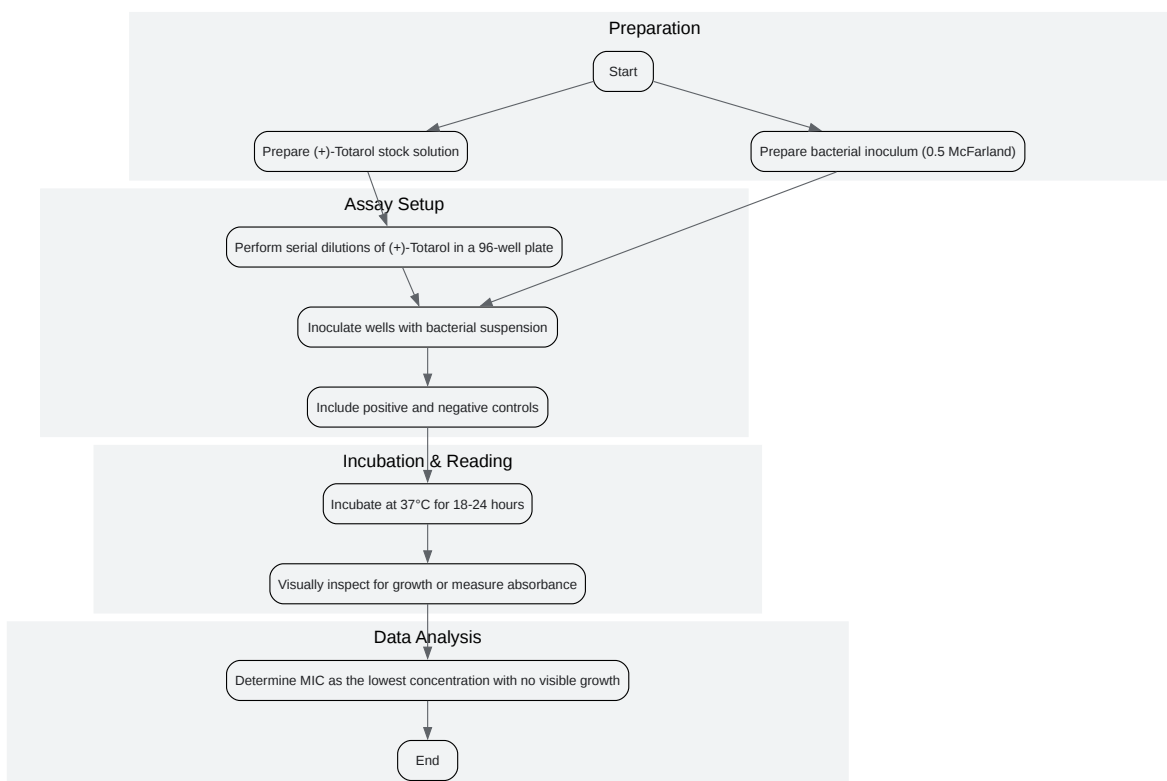
Procedure:

- Plate primary neurons in appropriate culture plates and allow them to mature for a specified period (e.g., 7-10 days).
- Pre-treat the neuronal cultures with varying concentrations of **(+)-Tatarol** for a defined duration (e.g., 1-2 hours).
- Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 μ M) for a specified time (e.g., 15-30 minutes).
- Remove the glutamate-containing medium and replace it with fresh, drug-free medium.
- Incubate the cells for 24 hours.
- Assess cell viability using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).
- Compare the viability of neurons treated with **(+)-Tatarol** and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

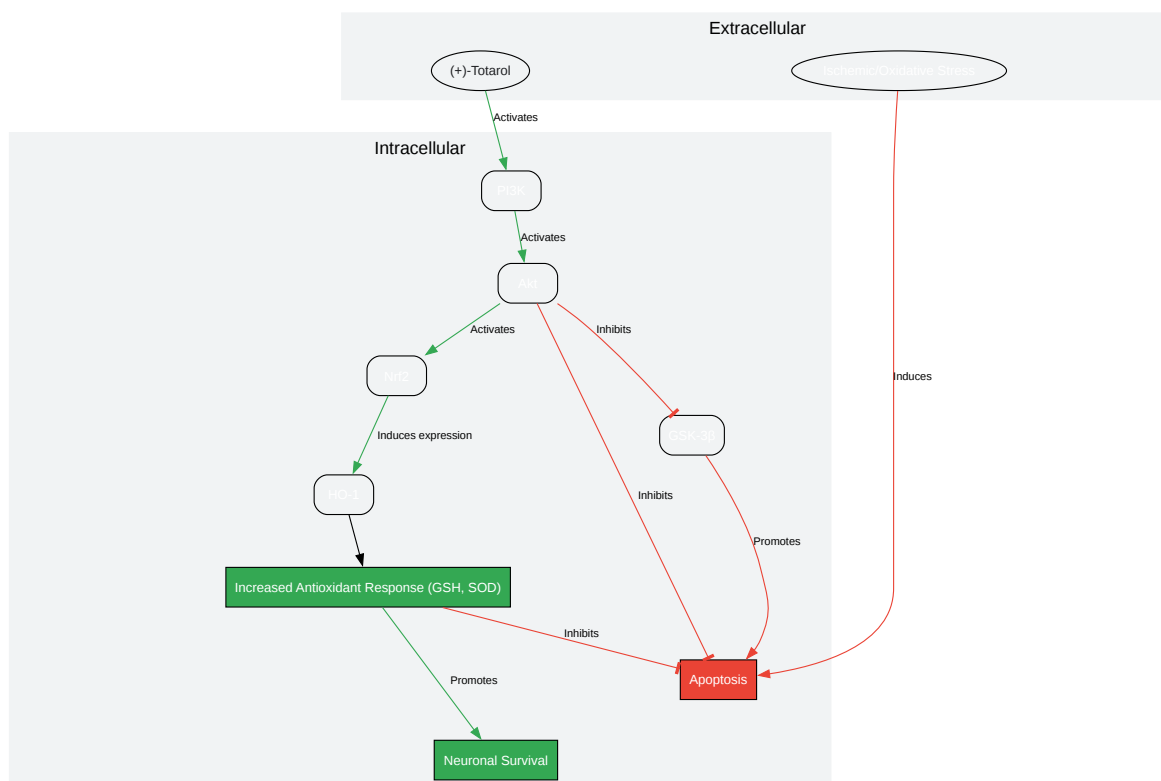
Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.

Workflow for Determining Minimum Inhibitory Concentration (MIC)



Proposed Neuroprotective Mechanism of (+)-Totarol via Akt Signaling

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References

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